Humanin
Overview
Description
Humanin is a naturally-produced peptide spanning a total of 24 amino acids and is derived directly from the mitochondria in your cell . It is believed to be located in multiple parts of the human body, including the heart, vascular walls, kidney, brain, and skeletal muscles .
Synthesis Analysis
Humanin is a mitochondrial-derived peptide that protects RPE cells from oxidative stress, senescence, and mitochondrial dysfunction . It primarily affects cardioprotective and neuroprotective pathways, which operate as Alzheimer’s disease treatment agents .
Molecular Structure Analysis
Humanin is a micropeptide encoded in the mitochondrial genome by the 16S ribosomal RNA gene, MT-RNR2. Its structure contains a three-turn α-helix, and no symmetry . It shares sequence homology with thirteen Humanin-like proteins, named MTRNR2L1 to MTRNR2L13, which encompass 24–28 amino acid residues in length .
Chemical Reactions Analysis
Humanin-G (HNG) is a variant of Humanin that has significantly higher cytoprotective properties . The stability features of HNG in different conditions and its degradation, oxidation, and dimerization patterns over short-term and long-term periods have been characterized .
Physical And Chemical Properties Analysis
Humanin is a 24-mer peptide with a molecular weight of 2687.3 Da . Its stability in different conditions and its degradation, oxidation, and dimerization patterns have been characterized .
Scientific Research Applications
Exercise-Induced Regulation
Humanin levels in muscle and plasma are influenced by physical activity, such as high-intensity interval exercise. Acute exercise bouts have been shown to increase Humanin abundance in muscle and plasma, suggesting that Humanin is an exercise-sensitive mitochondrial peptide. This increase is thought to contribute partially to the observed rise in plasma concentrations, highlighting Humanin's role in the physiological responses to exercise (Woodhead et al., 2020).
Impact on Glucose Metabolism and Resistance Training
Humanin levels increase in human skeletal muscle following resistance training in individuals with impaired glucose metabolism, suggesting a potential role in regulating glucose levels. This peptide's concentration in skeletal muscle correlates with improvements in glucose tolerance tests following resistance training, indicating its involvement in metabolic health and potential in diabetes prevention strategies (Gidlund et al., 2016).
Association with Coronary Endothelial Function
Humanin levels in the circulatory system have been associated with coronary endothelial function. Lower levels of Humanin are observed in patients with endothelial dysfunction, a precursor to atherosclerotic plaque development. This association underscores Humanin's potential as a biomarker for cardiovascular health and its therapeutic implications for enhancing endothelial function (Widmer et al., 2013).
Role as a Biomarker for Oxidative Stress
Humanin has been investigated as a biomarker for oxidative stress in the context of impaired fasting glucose conditions. Its plasma levels are significantly decreased in individuals with impaired fasting glucose, suggesting Humanin's role in cellular protection against oxidative stress and its potential utility in monitoring metabolic health (Voigt & Jelinek, 2016).
Involvement in Fertility and Ovarian Reserve
Research has also explored Humanin's presence in the ovary and its relation to ovarian reserve markers and clinical pregnancy outcomes in IVF-ICSI treatments. Humanin concentration in follicular fluid correlates with various ovarian reserve markers and is positively associated with the clinical pregnancy rate, highlighting its relevance in reproductive medicine (Rao et al., 2019).
Future Directions
The challenges and future directions for transferring the pre-clinical data on Humanin peptides into the clinics will require appropriate large animal models as well as the full investigation on the safety and efficacy profile of Humanin . The prospects of Humanin and Humanin analogues to be further investigated in the frame of future research endeavors against neurodegenerative/neural diseases have also been briefly discussed .
properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUWKZJZIPZKE-OFANTOPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H204N34O32S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186749 | |
Record name | Humanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2687.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Humanin | |
CAS RN |
330936-69-1 | |
Record name | Humanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Humanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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